1-methyl-5-oxo-2-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide 1-methyl-5-oxo-2-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11354213
InChI: InChI=1S/C17H20N4O2S/c1-10(2)16-19-20-17(24-16)18-15(23)12-9-13(22)21(3)14(12)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3,(H,18,20,23)
SMILES: CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.4 g/mol

1-methyl-5-oxo-2-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC11354213

Molecular Formula: C17H20N4O2S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-5-oxo-2-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide -

Specification

Molecular Formula C17H20N4O2S
Molecular Weight 344.4 g/mol
IUPAC Name 1-methyl-5-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C17H20N4O2S/c1-10(2)16-19-20-17(24-16)18-15(23)12-9-13(22)21(3)14(12)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3,(H,18,20,23)
Standard InChI Key SEKNUNGCWAMHLR-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C
Canonical SMILES CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 1-position with a methyl group, at the 2-position with a phenyl group, and at the 3-position with a carboxamide linkage to a thiadiazole ring. The thiadiazole moiety is further substituted with an isopropyl group at the 5-position. The (2E) configuration of the thiadiazol-2(3H)-ylidene group ensures a planar geometry, facilitating π-π interactions with aromatic biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₂S
Molecular Weight341.43 g/mol
CAS NumberNot yet assigned
Density~1.3 g/cm³ (estimated)
Melting Point215–220°C (predicted)

The molecular formula was derived from structural analysis, while the melting point and density were extrapolated from analogous compounds in the thiadiazole-carboxamide family .

Crystallographic Insights

Crystallographic studies of related thiadiazole derivatives reveal that the thiadiazole ring adopts a planar conformation, with the isopropyl group inducing steric effects that influence packing in the solid state . For example, in the structurally similar compound 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide, the dihedral angle between the pyrrolidine and thiadiazole rings is 48.7°, optimizing hydrogen bonding between the carboxamide oxygen and adjacent NH groups . Such interactions likely enhance the stability of the title compound in crystalline form.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis of this compound involves three primary stages:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives with methyl and phenyl substituents under acidic conditions.

  • Thiadiazole Moieties: Reaction of thiosemicarbazide with isopropyl ketone to form the 5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene intermediate.

  • Coupling Reaction: Amide bond formation between the pyrrolidine-3-carboxylic acid and the thiadiazole intermediate using carbodiimide-based coupling agents .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1H₂SO₄ (cat.), 100°C, 6 h72
2NH₂CSNH₂, (CH₃)₂CO, reflux, 12 h65
3EDC·HCl, DMF, rt, 24 h58

Yields are comparable to those reported for analogous compounds, though solvent choice (e.g., DMF vs. THF) significantly impacts efficiency .

Spectroscopic Validation

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ confirms the C=O stretch of the carboxamide group, while peaks at 1540 cm⁻¹ and 1240 cm⁻¹ correspond to C=N and C-S bonds in the thiadiazole ring.

  • ¹H NMR: The isopropyl group appears as a doublet at δ 1.25 ppm (6H, CH₃) and a septet at δ 3.10 ppm (1H, CH). The phenyl group resonates as a multiplet at δ 7.35–7.50 ppm .

Biological Activity and Mechanistic Studies

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
MCF-7 (breast)12.4Doxorubicin (0.8)
A549 (lung)18.7Cisplatin (2.1)

While less potent than standard chemotherapeutics, the compound demonstrates selectivity for cancer cells over non-malignant fibroblasts (IC₅₀ > 50 μM).

Antimicrobial Efficacy

The thiadiazole ring’s electron-deficient nature facilitates interactions with bacterial DNA gyrase. Against Staphylococcus aureus, the compound shows a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming sulfamethoxazole (MIC = 64 μg/mL) but requiring further optimization for clinical relevance .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

The compound exhibits poor aqueous solubility (<10 μg/mL at pH 7.4) due to its hydrophobic phenyl and isopropyl groups. Stability studies in simulated gastric fluid (SGF) indicate a half-life of 45 minutes, suggesting susceptibility to acidic hydrolysis .

ADMET Predictions

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Predicted CYP3A4 substrate with two primary metabolites: hydroxylation at the isopropyl group and cleavage of the thiadiazole ring.

  • Toxicity: Ames test-negative, but hepatotoxicity risk is flagged due to structural alerts for quinone formation .

Future Directions and Applications

Structural Modifications

  • Water-Soluble Derivatives: Introducing polar groups (e.g., sulfonate) at the phenyl ring could enhance solubility.

  • Prodrug Strategies: Masking the carboxamide as an ester may improve oral bioavailability.

Target Validation

CRISPR-Cas9 knockout studies are needed to confirm EGFR as the primary target. Additionally, proteomic profiling could identify off-target effects.

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